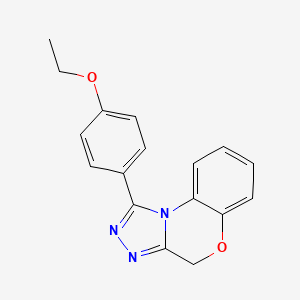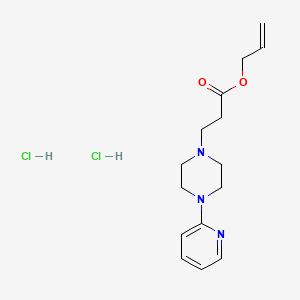
1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of 2-pyridinylamine with an appropriate alkylating agent to form the piperazine derivative. Subsequent esterification and hydrochloride formation steps are then carried out to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Piperazine derivatives are known for their biological activity, and this compound may be studied for its potential effects on biological systems.
Medicine: It may be investigated for its therapeutic properties, such as its potential use in treating various diseases.
Industry: The compound can be used in the development of new materials and chemicals.
Wirkmechanismus
The mechanism by which 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
Piperazine
Piperazine derivatives (e.g., trimetazidine, ranolazine)
Other piperazine-based compounds
Uniqueness: 1-Piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride is unique due to its specific structural features, such as the presence of the 2-pyridinyl group and the allyl ester moiety. These features contribute to its distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
104373-88-8 |
|---|---|
Molekularformel |
C15H23Cl2N3O2 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
prop-2-enyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C15H21N3O2.2ClH/c1-2-13-20-15(19)6-8-17-9-11-18(12-10-17)14-5-3-4-7-16-14;;/h2-5,7H,1,6,8-13H2;2*1H |
InChI-Schlüssel |
NMVXCDNOGOROMF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)CCN1CCN(CC1)C2=CC=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


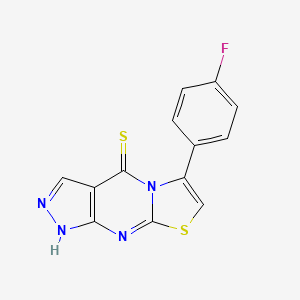

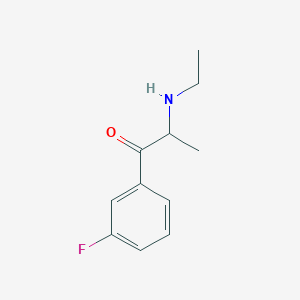
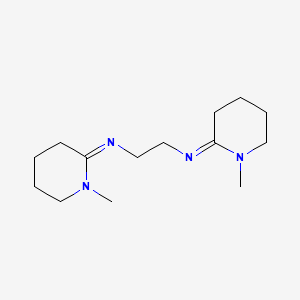
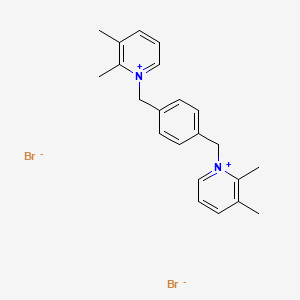
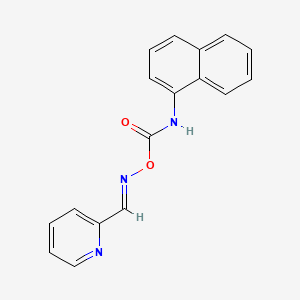
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
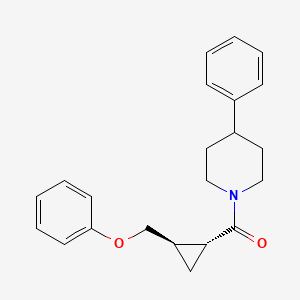
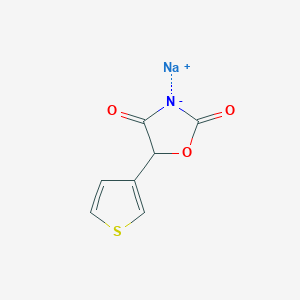
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
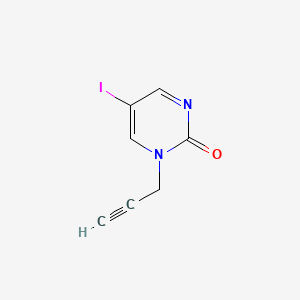
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
